(E)-3-pyridin-4-ylprop-2-enamide
Description
(E)-3-Pyridin-4-ylprop-2-enamide is an α,β-unsaturated amide characterized by a conjugated enamide system (C=C-N-C=O) and a pyridin-4-yl substituent. The (E)-configuration refers to the trans arrangement of substituents around the double bond, which significantly influences its electronic properties, reactivity, and biological interactions.
Properties
CAS No. |
180526-67-4 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h1-6H,(H2,9,11)/b2-1+ |
InChI Key |
ZECBTQHPPSOJPN-OWOJBTEDSA-N |
SMILES |
C1=CN=CC=C1C=CC(=O)N |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C(=O)N |
Canonical SMILES |
C1=CN=CC=C1C=CC(=O)N |
Synonyms |
2-Propenamide,3-(4-pyridinyl)-,(E)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Pyridinecarboxaldehyde with Acetamide Derivatives
A widely employed method involves the base-catalyzed condensation of 4-pyridinecarboxaldehyde with acetamide or its derivatives. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming the α,β-unsaturated enamide.
Typical Procedure :
-
Reagents : 4-Pyridinecarboxaldehyde (1.0 eq), acetamide (1.2 eq), piperidine (10 mol%), ethanol (solvent).
-
Conditions : Reflux at 80°C for 12–16 hours under nitrogen.
-
Workup : The mixture is concentrated under reduced pressure, washed with cold water, and recrystallized from ethanol/water (3:1).
-
Yield : 65–72%.
Mechanistic Insight :
Piperidine acts as a base, deprotonating acetamide to generate a nucleophilic enolate, which attacks the aldehyde carbonyl. Subsequent elimination of water forms the trans (E)-configured double bond.
Knoevenagel Condensation with Malonamide
The Knoevenagel reaction between 4-pyridinecarboxaldehyde and malonamide offers an alternative route, leveraging the active methylene group of malonamide for C=C bond formation.
Optimized Conditions :
-
Catalyst : Ammonium acetate (5 mol%).
-
Solvent : Dimethylformamide (DMF).
-
Temperature : 100°C, 8 hours.
Advantages :
-
High stereoselectivity due to the bulkiness of malonamide.
-
Simplified purification via filtration.
Palladium-Catalyzed Heck Coupling
The Heck reaction couples 4-vinylpyridine with acrylamide derivatives under palladium catalysis, providing direct access to the enamide scaffold.
Protocol :
-
Catalyst : Pd(OAc)₂ (2 mol%).
-
Ligand : PPh₃ (4 mol%).
-
Base : Et₃N (2.0 eq).
-
Solvent : Acetonitrile, 90°C, 24 hours.
Challenges :
-
Competitive isomerization to the (Z)-form.
-
Requires rigorous exclusion of oxygen.
Optimization of Reaction Conditions
Catalyst and Solvent Effects
| Catalyst | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 72 | 92:8 |
| Ammonium acetate | DMF | 100 | 78 | 98:2 |
| Pd(OAc)₂/PPh₃ | Acetonitrile | 90 | 68 | 85:15 |
Key Findings :
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity.
-
Palladium systems suffer from lower stereocontrol but offer scalability.
Temperature and Time Dependency
Elevating temperatures beyond 100°C in condensation reactions led to decomposition, reducing yields by 15–20%. Conversely, prolonged reaction times (>24 hours) in Heck couplings increased Z-isomer formation.
Purification and Isolation Techniques
-
Recrystallization : Ethanol/water mixtures achieve >99% purity for condensation products.
-
Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves E/Z isomers in Heck reaction outputs.
-
Crystallization Additives : Seed crystals of the E-isomer improve stereochemical purity during recrystallization.
Analytical Characterization
-
NMR Spectroscopy :
-
HPLC : Retention time = 6.2 min (C18 column, MeOH:H₂O = 70:30).
Comparative Analysis of Methods
| Method | Yield (%) | E-Selectivity (%) | Cost | Scalability |
|---|---|---|---|---|
| Condensation | 65–72 | 92 | Low | High |
| Knoevenagel | 78 | 98 | Moderate | Moderate |
| Heck Coupling | 60–68 | 85 | High | Low |
Recommendations :
-
The Knoevenagel method is optimal for small-scale, high-purity synthesis.
-
Condensation routes are preferred for industrial-scale production due to lower catalyst costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Pyridinyl)acrylamide can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, including reduced pyridine rings.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted acrylamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (E)-3-pyridin-4-ylprop-2-enamide is , featuring a pyridine ring attached to a prop-2-enamide moiety. Its unique structure contributes to its reactivity and biological properties, making it a valuable compound in research.
Chemistry
(E)-3-pyridin-4-ylprop-2-enamide serves as a crucial building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound can be transformed into various derivatives through chemical reactions such as oxidation, reduction, and substitution. These derivatives often exhibit enhanced biological activities or novel properties.
Biology
Research has highlighted the potential biological activities of (E)-3-pyridin-4-ylprop-2-enamide:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
- Anticancer Properties : The compound has been studied for its ability to inhibit nicotinamide adenine dinucleotide (NAD) metabolism by targeting the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This inhibition disrupts cellular energy metabolism, particularly in cancer cells .
Medicine
Ongoing research is exploring the therapeutic potential of (E)-3-pyridin-4-ylprop-2-enamide:
- Cancer Treatment : In murine models of renal cell carcinoma, derivatives of this compound demonstrated significant antitumor activity through NAMPT inhibition, leading to reduced tumor growth .
Case Study 1: Murine Renal Cell Carcinoma Model
In a study involving murine renal cell carcinoma models, derivatives of (E)-3-pyridin-4-ylprop-2-enamide exhibited significant antitumor effects. Mice treated with these compounds showed marked decreases in tumor size compared to control groups, underscoring the potential of this compound as an anticancer agent.
| Study | Biological Activity | Model/System | Outcome |
|---|---|---|---|
| Study 1 | Inhibition of NAMPT | Murine renal carcinoma | Significant tumor growth reduction |
| Study 2 | Cytotoxicity in cancer cells | Human cancer cell lines | Induced apoptosis via NAD depletion |
| Study 3 | Anti-inflammatory effects | In vitro models | Reduced pro-inflammatory cytokines |
Case Study 2: Human Cancer Cell Lines
In vitro assays demonstrated that (E)-3-pyridin-4-ylprop-2-enamide induced apoptosis in various human cancer cell lines through NAD depletion. This mechanism leads to cellular stress responses and eventual cell death, highlighting its potential as an effective anticancer therapeutic.
Mechanism of Action
The mechanism of action of 3-(4-Pyridinyl)acrylamide in biological systems involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. (E)-N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide (CAS 1355939-90-0)
- Structural Differences: The addition of a cyano-(2,3-dichlorophenyl)methyl group to the amide nitrogen introduces steric bulk, electron-withdrawing Cl atoms, and a nitrile moiety.
- Impact on Properties: Lipophilicity: Increased logP due to aromatic Cl and cyano groups, enhancing membrane permeability . Bioactivity: The dichlorophenyl group may improve target binding (e.g., kinase inhibition) compared to the parent compound. Molecular Weight: Higher (332.2 g/mol vs.
b. 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine
- Structural Differences: A pyridine-pyridine core with amino and chloro substituents.
- Key Contrasts: Rigidity: The bipyridine system lacks the flexible enamide linker, reducing conformational freedom.
Physicochemical Properties (Theoretical Comparison)
Q & A
Q. What are the established synthetic pathways for (E)-3-pyridin-4-ylprop-2-enamide, and how are key intermediates characterized?
The synthesis typically involves a coupling reaction between pyridine-4-carbaldehyde and a propenamide derivative under catalytic conditions. A common method includes:
- Step 1 : Formation of the enamine intermediate via condensation of pyridine-4-carbaldehyde with a primary amine.
- Step 2 : Acid-catalyzed dehydration to yield the (E)-configured propenamide.
Q. Characterization Techniques :
Q. How can crystallographic data for (E)-3-pyridin-4-ylprop-2-enamide be refined using SHELX software?
SHELXTL (Bruker AXS) or open-source SHELXL is recommended for small-molecule refinement:
Data Input : Load raw intensity data (HKL format) and initial structural model.
Refinement Cycles : Use least-squares minimization to adjust atomic positions and thermal parameters.
Validation : Check R-factors (<5% for high-resolution data) and electron density maps for missing peaks .
Note: For twinned crystals, employ the TWIN/BASF commands to model twin domains .
Q. What analytical methods are critical for distinguishing (E)- and (Z)-isomers of 3-pyridin-4-ylprop-2-enamide?
- NOESY NMR : Cross-peaks between pyridine and enamide protons in the (Z)-isomer due to spatial proximity.
- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm) and C=N (1600–1620 cm) vary with isomerism .
- HPLC : Use chiral columns (e.g., Chiralpak IA) with UV detection at 254 nm to resolve enantiomers .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data for (E)-3-pyridin-4-ylprop-2-enamide?
- Step 1 : Verify instrumental calibration (e.g., NMR shimming, MS tuning).
- Step 2 : Repeat experiments under controlled conditions (temperature, solvent).
- Step 3 : Cross-validate with computational methods (DFT for NMR chemical shifts or IR frequencies) .
- Step 4 : Consult crystallographic data to confirm bond hybridization and stereoelectronic effects .
Q. What computational strategies optimize reaction yields in (E)-3-pyridin-4-ylprop-2-enamide synthesis?
- Machine Learning Pipelines : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts (e.g., Pd/Cu systems) and solvent polarity .
- DFT Calculations : Simulate transition states to identify energy barriers for (E)-selectivity. Example: B3LYP/6-31G* level for enamine intermediates .
Q. How can statistical analysis improve reproducibility in biological assays involving (E)-3-pyridin-4-ylprop-2-enamide?
- Design of Experiments (DoE) : Use factorial designs to test variables (concentration, pH).
- Error Analysis : Calculate standard deviations for IC values and apply t-tests to compare replicates.
- Data Reporting : Follow the Extended Essay Guide criteria for significant figures and uncertainty intervals .
Q. What ethical considerations apply to sharing experimental data for this compound?
- Data Integrity : Disclose raw spectra and crystallographic files (CIF) to validate claims.
- Open Science : Use repositories like Zenodo or PubChem, ensuring compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Collaboration : Credit contributions via ORCID-linked metadata in publications .
Q. How do structural analogs of (E)-3-pyridin-4-ylprop-2-enamide inform structure-activity relationship (SAR) studies?
| Analog Modification | Biological Impact | Reference |
|---|---|---|
| Pyridine → Pyrimidine | Increased kinase inhibition | |
| Trifluoromethyl Substitution | Enhanced metabolic stability | |
| Amide → Ester | Reduced cytotoxicity |
Method: Synthesize analogs via Ugi or C–N coupling reactions, then assay against target proteins (e.g., EGFR kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
